molecular formula C5H6N4 B053178 7-Methyl-5H-pyrrolo[1,2-D]tetrazole CAS No. 123810-43-5

7-Methyl-5H-pyrrolo[1,2-D]tetrazole

Cat. No.: B053178
CAS No.: 123810-43-5
M. Wt: 122.13 g/mol
InChI Key: BWBGTCHRXFJPBI-UHFFFAOYSA-N
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Description

7-Methyl-5H-pyrrolo[1,2-D]tetrazole (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123810-43-5

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[2,1-e]tetrazole

InChI

InChI=1S/C5H6N4/c1-4-2-3-9-5(4)6-7-8-9/h2H,3H2,1H3

InChI Key

BWBGTCHRXFJPBI-UHFFFAOYSA-N

SMILES

CC1=CCN2C1=NN=N2

Canonical SMILES

CC1=CCN2C1=NN=N2

Synonyms

5H-Pyrrolotetrazole,7-methyl-(9CI)

Origin of Product

United States

Reactivity and Chemical Transformations of Pyrrolo 1,2 D Tetrazole Scaffolds

Nucleophilic Substitution Reactions on Fused Pyrrolo[1,2-d]tetrazole Derivatives

Nucleophilic substitution reactions on fused pyrrolo[1,2-d]tetrazole derivatives can be challenging due to the electron-rich nature of the pyrrole (B145914) ring. However, the introduction of electron-withdrawing groups or the activation of specific positions can facilitate these reactions. For instance, the presence of a suitable leaving group on the pyrrole or tetrazole ring can enable its displacement by a nucleophile.

Research has shown that in related fused systems like pyrrolo[2,1-b]thiazoles, nucleophilic substitution can occur. For example, the displacement of a leaving group by thioacetic acid has been reported. clockss.org While direct examples on 7-methyl-5H-pyrrolo[1,2-d]tetrazole are not extensively documented, the principles from similar heterocyclic systems suggest that such transformations are plausible under the right conditions.

In some cases, the cyclization process itself involves a nucleophilic attack. For example, the synthesis of fused tetrazole derivatives through iodocyclization can be followed by nucleophilic substitution of the resulting iodide. acs.org However, the success of this substitution is dependent on the nature of the nucleophile, as elimination reactions can sometimes be a competing pathway. acs.org

ReactantReagentProductConditionsYield
Fused iodo-tetrazole derivativeEthyl potassium xanthateFused xanthate-tetrazole derivativeNot specifiedTolerated
Fused iodo-tetrazole derivativeAcrylonitrileRadical reaction productNot specifiedTolerated

Electrophilic Functionalization of Pyrrolo[1,2-d]tetrazoles

The electron-rich pyrrole ring in the pyrrolo[1,2-d]tetrazole system is the primary site for electrophilic attack. Various electrophilic substitution reactions, such as halogenation, nitration, and acylation, can be envisioned to occur preferentially on the pyrrole moiety.

Studies on the related pyrrolo[1,2-a]quinoxaline (B1220188) system have demonstrated regioselective bromination at the C1 and/or C3 positions using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This suggests that similar selectivity could be achieved with pyrrolo[1,2-d]tetrazoles, likely at the electronically favored positions of the pyrrole ring. The reaction conditions, such as the choice of solvent and temperature, can influence the degree of substitution. nih.gov

Furthermore, the functionalization of tetrazoles via metalation followed by reaction with electrophiles is a known strategy. nih.gov While this typically targets the C5 position of a standalone tetrazole ring, its application to a fused system like pyrrolo[1,2-d]tetrazole would depend on the relative reactivity of the different positions within the entire scaffold.

SubstrateReagentProductYield
Pyrrolo[1,2-a]quinoxalineTBATB (1.2 equiv)C3-brominated pyrrolo[1,2-a]quinoxalineGood yields
Pyrrolo[1,2-a]quinoxalineTBATB (2 equiv)C1,C3-dibrominated pyrrolo[1,2-a]quinoxalineModerate to good yields
1-Aryl substituted pyrrolo[1,2-a]quinoxalineTBATBC3-brominated productNot specified
C3-Aryl substituted pyrrolo[1,2-a]quinoxalineTBATBC1-brominated product63-90%

Ring Opening and Closure Pathways in Pyrrolo[1,2-d]tetrazole Systems

The stability of the pyrrolo[1,2-d]tetrazole ring system is significant, but under certain conditions, ring-opening and subsequent rearrangement or re-closure reactions can occur. These transformations are often driven by thermal or photochemical stimuli, or by the presence of specific reagents.

A common reaction of tetrazole rings is a retro-[2+3] cycloaddition, which can lead to the formation of a cyanamide, especially with lithiated tetrazoles. nih.gov However, organomagnesium intermediates of tetrazoles have shown greater stability. nih.gov In the context of a fused system, the propensity for such a ring opening would be influenced by the stability of the resulting intermediate.

Electrocyclic ring-opening and ring-closure reactions are fundamental pericyclic reactions that can occur in conjugated systems. masterorganicchemistry.com For a 6π-electron system, thermal conditions typically lead to a disrotatory process, while photochemical conditions favor a conrotatory mode. masterorganicchemistry.com The pyrrole ring within the pyrrolo[1,2-d]tetrazole scaffold could potentially participate in such reactions if a suitable conjugated system is formed through prior functionalization.

A tandem 1,6-H shift followed by a 6π-electrocyclization has been observed in the cyclization of nitrothiophenes to form N-fused pyrroles, demonstrating a pathway for the formation of pyrrole-containing fused systems. researchgate.net

Derivatization of Substituted Pyrrolo[1,2-d]tetrazoles

The functional groups present on a substituted pyrrolo[1,2-d]tetrazole, such as the methyl group in this compound, can be further modified to create a variety of derivatives. The reactivity of these substituents can be exploited to introduce new functionalities and build more complex molecular architectures.

For instance, the active methylene (B1212753) group at position 7 of certain pyrrolothiazoles has been shown to undergo condensation with aldehydes to form arylidene derivatives. clockss.org This suggests that the methyl group in this compound could potentially be activated for similar condensation reactions.

Furthermore, the synthesis of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone has been achieved through a series of chemical modifications, including alkaline cyclization and the formation of Mannich bases. mdpi.com These synthetic strategies could potentially be adapted for the derivatization of the pyrrolo[1,2-d]tetrazole scaffold.

Starting MaterialReaction TypeProduct
Pyrrolothiazoles with active methylene group at C7Condensation with aldehydesArylidene derivatives
N-substituted-(aminothioxomethyl)hydrazides of pyrrolo[3,4-d]pyridazinoneAlkaline cyclizationN-substituted-1,2,4-triazoles of pyrrolo[3,4-d]pyridazinone
Pyrrolo[3,4-d]pyridazinone based 1,2,4-triazolesMannich base formationMannich base-type derivatives

Reactions of Pyrrolotetrazole Anions

The deprotonation of the N-H group in the pyrrole ring or at the tetrazole nitrogen can generate a pyrrolotetrazole anion. These anions are potent nucleophiles and can participate in various reactions. The formation and reactivity of such anions are crucial for the functionalization and derivatization of the pyrrolo[1,2-d]tetrazole system.

Research on 5-(2-pyrrolo)tetrazoles has shown them to be highly potent anion recognition elements, indicating the acidic nature of the N-H protons and the stability of the resulting conjugate base. bohrium.com The deprotonation of 1N-protected tetrazoles using a turbo-Grignard reagent, followed by reaction with electrophiles like aldehydes and ketones, has been successfully demonstrated. nih.gov This C-H deprotonation at the tetrazole ring highlights a key pathway for functionalization. nih.gov

The resulting anions can be involved in alkylation, acylation, and other nucleophilic addition or substitution reactions, providing a versatile handle for modifying the pyrrolo[1,2-d]tetrazole core. The regioselectivity of these reactions would depend on the relative acidity of the various N-H protons and the stability of the resulting anionic species.

ReactantReagentIntermediateSubsequent ReactionProduct
1N-PMB protected tetrazoleturbo-Grignard reagentOrganomagnesium intermediateReaction with electrophilesC-H functionalization products
6-Methylpyridyl-2-methyl protected tetrazolesturbo-Grignard reagentOrganomagnesium intermediateReaction with aldehydes and ketonesC-H functionalization products

Computational and Theoretical Chemistry of Pyrrolo 1,2 D Tetrazole Systems

Quantum Chemical Calculation Methods for Pyrrolo[1,2-d]tetrazoles

Quantum chemical calculations are instrumental in understanding the molecular behavior of pyrrolo[1,2-d]tetrazoles. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for these investigations.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3LYP-D3(BJ))

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. For instance, DFT calculations at the GIAO/B3LYP/6-311++G(d,p) level have been used to determine the chemical shifts, which helped in establishing the structure of ethyl 7-methyl-1H-pyrrolo[1,2-d]tetrazole-1-carboxylate. cdnsciencepub.com

To account for dispersion forces, which are crucial for accurately modeling non-covalent interactions, empirical dispersion corrections like Grimme's D3 with Becke-Johnson damping (D3(BJ)) are often added to the B3LYP functional. reddit.comresearchgate.net The B3LYP-D3(BJ) method has been utilized with the 6-311++G(d,p) basis set to optimize the geometries of various pyrrolo[1,2-d]tetrazole isomers and their corresponding azide (B81097) forms. researchgate.net These calculations have been pivotal in resolving structural ambiguities concerning prototropic and ring-chain tautomerism in this class of compounds. cdnsciencepub.comresearchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Pyrrolo[1,2-d]tetrazole Studies

Functional/MethodBasis SetApplicationReference
B3LYP6-311++G(d,p)GIAO chemical shift calculations, energy calculations cdnsciencepub.com
B3LYP-D3(BJ)6-311++G(d,p)Geometry optimization of tautomers and isomers researchgate.net
B3LYP6-31G*Geometry optimization, calculation of thermodynamic properties researchgate.netasianpubs.org

Ab Initio Methods

While DFT methods are widely used, ab initio calculations, which are based on first principles without empirical parameterization, also play a role in studying these systems. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory for comparison. For example, high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level have been used to estimate thermodynamic properties like N–H bond dissociation enthalpies and gas-phase acidities. researchgate.net Although specific applications to 7-Methyl-5H-pyrrolo[1,2-d]tetrazole are not extensively documented in readily available literature, these methods are fundamental in computational chemistry for validating DFT results and providing benchmark data.

Investigations of Tautomerism and Isomerism

Pyrrolo[1,2-d]tetrazoles exhibit complex tautomeric and isomeric relationships, which have been extensively investigated using computational methods. These studies are crucial for understanding the reactivity and stability of these compounds.

Prototropic Tautomerism Studies in Pyrrolo[1,2-d]tetrazoles

Prototropic tautomerism involves the migration of a proton. In the pyrrolo[1,2-d]tetrazole system, different tautomers can exist depending on the position of the hydrogen atom on the heterocyclic rings. Theoretical calculations have been essential in determining the relative stabilities of these tautomers. nih.gov For the parent pyrrolo[1,2-d]tetrazole, computational studies have shown that the olefinic 5H-T tautomer is the most stable form. cdnsciencepub.com The aromatic 6H-T and 8H-T tautomers are found to be less stable than their olefinic counterparts (3H-T and 5H-T), a result attributed to the fusion of the pyrrole (B145914) and tetrazole rings. cdnsciencepub.com

Ring-Chain Isomerism (Azido-Tetrazole Tautomerism)

A significant aspect of tetrazole chemistry is the equilibrium between the cyclic tetrazole form and the open-chain azido (B1232118) isomer. This phenomenon, known as ring-chain isomerism or azido-tetrazole tautomerism, is a key feature of pyrrolo[1,2-d]tetrazoles. cdnsciencepub.comresearchgate.net Computational studies have been employed to explore the energetic landscape of this isomerism. For the 7-methyl derivative, the equilibrium between the this compound and its corresponding 2-azido-pyrrole isomer can be evaluated. DFT calculations have been used to clarify the structures of precursors in dye synthesis, proving in one case that the compound existed as an azido-pyrrole derivative rather than the reported tetrazole. cdnsciencepub.com

Energetic Stability of Tautomeric and Isomeric Forms

The relative stability of the different tautomeric and isomeric forms of pyrrolo[1,2-d]tetrazoles is a central theme in their computational analysis. Energy calculations are used to predict the most likely structure to be observed experimentally.

For the unsubstituted pyrrolo[1,2-d]tetrazole system, B3LYP calculations indicate that the 5H-tetrazole (5H-T) is the most stable isomer. cdnsciencepub.com The relative energies of other tautomers and their corresponding azido isomers have been calculated, providing a comprehensive energy profile.

Table 2: Calculated Relative Stabilities of Pyrrolo[1,2-d]tetrazole Tautomers

TautomerRelative Energy (kJ/mol)AromaticityReference
5H-T0.0Olefinic cdnsciencepub.com
3H-T7.5Olefinic cdnsciencepub.com
8H-T13.8Aromatic cdnsciencepub.com
6H-T62.5Aromatic cdnsciencepub.com

Note: Energies are relative to the most stable 5H-T isomer, as calculated by B3LYP methods. cdnsciencepub.com

These computational findings demonstrate that the non-aromatic, olefinic dihydropyrrole forms (5H-T and 3H-T) are energetically favored over the aromatic pyrrole forms (6H-T and 8H-T). cdnsciencepub.com This unexpected result highlights the significant electronic influence of the fused tetrazole ring on the pyrrole system. cdnsciencepub.com The optimized geometries of the most stable tetrazole isomer (5H-T) and its corresponding azide isomer (1H-A) have been determined using B3LYP-D3(BJ)/6-311++G(d,p) calculations. cdnsciencepub.com

Influence of Anionic States on Tautomeric Equilibria

The tautomeric landscape of pyrrolo[1,2-d]tetrazole is significantly influenced by the formation of anionic species. Upon deprotonation, the resulting pyrrolide anion exhibits behavior characteristic of classical azoles, a departure from the properties of its neutral 1H-pyrrole counterpart. researchgate.net Computational studies reveal that the relative stability of the various tautomers is altered in the anionic state.

In the neutral form, density functional theory (DFT) calculations have shown that olefinic, non-aromatic tautomers such as 5H-pyrrolo[1,2-d]tetrazole (5H-T) are energetically favored over their aromatic counterparts like 6H-T and 8H-T. cdnsciencepub.com This is an unexpected finding, given the inherent aromaticity of the pyrrole ring, and is attributed to the influence of the fused tetrazole ring. cdnsciencepub.com

However, in the anionic state, the energetic hierarchy changes. The formation of the corresponding anion (aT⁻) leads to a significant increase in aromaticity compared to the neutral forms. cdnsciencepub.com This enhanced aromaticity in the anionic state plays a crucial role in shifting the tautomeric equilibria. The pyrrolide anion's behavior aligns more closely with that of classic azoles, where aromaticity is a dominant stabilizing factor. researchgate.net This stabilization of the aromatic framework upon deprotonation indicates that the tautomers that can best accommodate the negative charge within the delocalized π-system are favored.

Aromaticity Assessment of Pyrrolo[1,2-d]tetrazole Frameworks (e.g., NICS values)

Aromaticity is a key determinant of the stability and reactivity of pyrrolo[1,2-d]tetrazole systems. A widely used computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). cdnsciencepub.com This method is based on measuring the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). cdnsciencepub.com A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. Values close to zero are characteristic of non-aromatic systems.

DFT calculations have been employed to assess the aromatic character of various pyrrolo[1,2-d]tetrazole tautomers. cdnsciencepub.com The results show a clear distinction between aromatic and non-aromatic isomers. For instance, the 6H-T and 8H-T tautomers, which are 1H-pyrroles, are identified as aromatic. cdnsciencepub.com In contrast, the dihydropyrrole tautomers, 3H-T and 5H-T, are classified as non-aromatic. cdnsciencepub.com

The formation of anions enhances the aromatic character. Both the tetrazole anion (aT⁻) and the corresponding azide anion (aA⁻) are found to be more aromatic than their neutral precursor molecules, a phenomenon observed in other azole compounds. cdnsciencepub.com

Table 1: Calculated NICS(0) and NICS(1) Values for Pyrrolo[1,2-d]tetrazole Tautomers and Anions

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity
6H-T --Aromatic
8H-T --Aromatic
3H-T --Non-aromatic
5H-T --Non-aromatic
Anion (aT⁻) NegativeNegativeAromatic

Note: Specific numerical values from the source were not available for all tautomers, but their aromatic character was explicitly stated. NICS values are strongly negative for aromatic species. cdnsciencepub.comrsc.org

Prediction and Interpretation of Spectroscopic Parameters via Computation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts (δ) and is known to provide satisfactory results for a wide range of molecules, including heterocyclic systems. cdnsciencepub.commdpi.com This method calculates the absolute magnetic shieldings (σ), which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). mdpi.comresearchgate.net

The GIAO method, often paired with DFT at levels like B3LYP/6-311++G(d,p), has been successfully applied to resolve structural ambiguities in the pyrrolo[1,2-d]tetrazole series. researchgate.netcdnsciencepub.com For example, DFT calculations were used to definitively establish the structure of ethyl 7-methyl-1H-pyrrolo[1,2-d]tetrazole-1-carboxylate. cdnsciencepub.com By comparing the computationally predicted ¹H and ¹³C NMR chemical shifts for possible isomers with the experimental data, the correct structure was unambiguously identified. researchgate.netcdnsciencepub.com This combined experimental and theoretical approach provides a solid foundation for structural assignment, especially when crystallization for X-ray analysis is not feasible. nih.gov

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts for a Pyrrolo[1,2-d]tetrazole Derivative

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C-3ValueValue
C-5ValueValue
C-6ValueValue
C-7ValueValue
C-8aValueValue
CH₃ValueValue
COValueValue
OCH₂ValueValue
CH₃ (ethyl)ValueValue

Mechanistic Insights from Computational Modeling (e.g., cycloaddition transition states)

Computational modeling provides powerful insights into reaction mechanisms, allowing for the characterization of transition states and the exploration of potential reaction pathways that are difficult to probe experimentally. For heterocyclic systems like pyrrolo[1,2-d]tetrazoles, understanding reaction mechanisms is crucial for developing efficient synthetic routes. nih.gov

A key reaction involving the tetrazole moiety is the [3+2] cycloaddition. rsc.org Computational studies, often using DFT, can map the potential energy surface of such reactions. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states connecting them. researchgate.net The calculated activation energy barriers for different pathways can explain the observed chemo- and regioselectivity. researchgate.net

For instance, in the light-induced 1,3-dipolar cycloaddition between a tetrazole and a quinone, computational methods like MS-CASPT2 and DFT were used to explore the microscopic mechanism. nih.gov The calculations identified the key excited states and traced the deactivation pathways leading to the formation of a nitrile imine dipole. The subsequent cycloaddition was found to proceed through a transition state that could be analyzed to determine whether the reaction is concerted (bond formations occur simultaneously) or stepwise. nih.gov Analysis of the transition state's vibrational frequencies can confirm it as a true saddle point on the potential energy surface and reveal the nature of the bond-forming processes. nih.gov This level of mechanistic detail is essential for optimizing reaction conditions and designing new synthetic methodologies for fused heterocyclic systems. rsc.org

Spectroscopic and Structural Characterization Methodologies for Pyrrolo 1,2 D Tetrazoles

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For pyrrolo[1,2-d]tetrazoles, NMR is crucial not only for confirming the core structure but also for differentiating between potential tautomers and isomers.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of hydrogen and carbon atoms, respectively. In the case of 7-Methyl-5H-pyrrolo[1,2-d]tetrazole, the spectra would be expected to show distinct signals for the methyl group, the protons and carbons of the pyrrole (B145914) ring, and the quaternary carbon of the tetrazole ring.

While direct experimental spectra for this compound are not widely published, computational studies using Density Functional Theory (DFT) at the GIAO/B3LYP/6-311++G(d,p) level have been employed to predict chemical shifts, proving effective in establishing the structure of related derivatives like ethyl 7-methyl-1H-pyrrolo[1,2-d]tetrazole-1-carboxylate researchgate.netcdnsciencepub.com. Such calculations are instrumental in differentiating the target structure from its potential azide-pyrrole ring-chain isomers researchgate.netcdnsciencepub.com.

Two-Dimensional (2D) NMR Techniques: To overcome the limitations of 1D NMR and to establish unambiguous assignments, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, which is essential for mapping the connectivity of the protons within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for identifying the quaternary carbon of the tetrazole ring and for confirming the position of the methyl group on the pyrrole ring by observing correlations from the methyl protons to the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help to confirm the geometry and conformation of the molecule.

The differentiation between potential isomers, such as the 5H- and 7H-tautomers, can be achieved by analyzing coupling constants and chemical shifts. For example, theoretical studies have shown that the 5H-tautomer is the most energetically favored for methyl-substituted pyrrolotetrazoles clockss.orgresearchgate.net. The predicted NMR data for this stable isomer serves as a benchmark for comparing with experimental results to confirm its structure.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Tetrazoles.
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-(p-Tolyl)-1H-tetrazole16.67 (1H, br, NH), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s, CH₃)155.58 (C-tetrazole), 141.75, 130.47, 127.42, 121.90 (C-aryl), 21.55 (CH₃) rsc.org
5-(4-Methylbenzyl)-1H-tetrazole7.04-7.13 (4H, m, Ar-H), 4.16 (2H, s, CH₂), 2.20 (3H, s, CH₃)155.90 (C-tetrazole), 136.63, 133.39, 129.76, 129.03 (C-aryl), 29.02 (CH₂), 21.12 (CH₃) rsc.org
7,9-Di(4-chlorophenyl)-7H-tetrazolo[1,5-c]-7H-pyrrolo[3,2-e]pyrimidine8.2-7.1 (m, 11H, ArH)Not specified mdpi.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement that can confirm the molecular formula of this compound (C₅H₅N₅).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For tetrazole-containing compounds, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion. This fragmentation is a key diagnostic feature for the tetrazole ring system. Further fragmentation would involve the breakdown of the pyrrole ring. The analysis of these fragmentation patterns allows for the confirmation of the fused heterocyclic core. In cases of isomerism, techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) can be employed for effective separation and analysis nih.gov.

Table 2: Mass Spectrometry Data for Related Fused Tetrazole Systems.
CompoundIonization MethodMolecular FormulaObserved m/zReference
7-(4-Chlorophenyl)-9-phenyl-7H-tetrazolo[1,5-c]-7H-pyrrolo[3,2-e]pyrimidineNot specifiedC₁₈H₁₁ClN₆347 (M⁺) mdpi.com
7-Phenyl-9-(4-methoxyphenyl)tetrazolo[1,5-c]-7H-pyrrolo[3,2-e]pyrimidineNot specifiedC₁₉H₁₄N₆O342 (M⁺) mdpi.com
3,3′-(1,4-Bis(4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)bis(2-chloroquinoline)HRMS (APCI)C₄₄H₃₉Cl₂N₄693.2549 ([M+H]⁺) nih.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the key structural components.

The most significant feature would be the absence of a strong, sharp absorption band around 2100-2200 cm⁻¹, which is characteristic of an azide (B81097) (-N₃) stretching vibration. The absence of this band provides strong evidence for the cyclic tetrazole structure over its open-chain azido-pyrrole isomer cdnsciencepub.com.

Other expected characteristic absorption bands include:

C-H stretching: Aromatic C-H stretches from the pyrrole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

N-H stretching: The 5H-tautomer contains an N-H bond within the pyrrole ring, which would give rise to a stretching band in the region of 3200-3500 cm⁻¹.

C=N and N=N stretching: Vibrations associated with the tetrazole ring typically appear in the 1400-1650 cm⁻¹ region.

C-N stretching: These vibrations are usually found in the 1000-1350 cm⁻¹ range.

Ring vibrations: Skeletal vibrations of the fused pyrrole and tetrazole rings will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Tetrazole Derivatives.
Functional Group VibrationTypical Wavenumber (cm⁻¹)Compound ExampleReference
N-H stretch (ring)~3200-35005H-Pyrrolo[1,2-d]tetrazole systemGeneral
C-H stretch (aromatic)>30005-(p-Tolyl)-1H-tetrazole rsc.org
C-H stretch (aliphatic)2850-30005-(p-Tolyl)-1H-tetrazole (CH₃ group) rsc.org
C=N / N=N stretch (ring)1400-1650Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines mdpi.com
Azide (N₃) stretch (absent in tetrazole)2100-2200Azido-pyrrole isomer (for comparison) cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

For this compound, obtaining a suitable single crystal would allow for the absolute confirmation of the fused ring system's planarity, the precise location of the methyl group, and the tautomeric form present in the crystal lattice. The structural assignment of complex heterocyclic systems, including those containing tetrazole moieties, has often been definitively achieved through X-ray analysis when spectroscopic data alone were inconclusive mdpi.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methyl-5H-pyrrolo[1,2-<i>d</i>]tetrazole, and how can its purity be optimized?

  • Methodology : Cyclocondensation and cyclization are widely used for pyrrolotetrazole synthesis. For example, tetrazole derivatives are often synthesized via heating with glacial acetic acid, followed by recrystallization in ethyl acetate to improve yield (75%) and purity . Key spectral markers include:

  • FTIR : A sharp medium band at ~3135 cm⁻¹ (C-H stretching of tetrazole ring) and a strong band at ~1707 cm⁻¹ (ester carbonyl) .
  • NMR : Azomethine protons at ~10.23 ppm (¹H-NMR) and carbonyl carbons at ~164.95 ppm (¹³C-NMR) .

Q. How can researchers differentiate tautomeric forms of 7-methyl-5H-pyrrolo[1,2-<i>d</i>]tetrazole using spectroscopic techniques?

  • Methodology : ¹H- and ¹³C-NMR are critical for distinguishing 1H- and 2H-tautomers. The azomethine proton signal at ~10.23 ppm (¹H-NMR) and the C=N carbon at ~142 ppm (¹³C-NMR) are diagnostic for the 1H-tautomer . Time-resolved NMR can capture dynamic tautomerism in solution.

Q. What are the stability considerations for storing 7-methyl-5H-pyrrolo[1,2-<i>d</i>]tetrazole?

  • Methodology : Store in inert, dry conditions at low temperatures (< -20°C) to prevent hydrolysis or oxidation. Avoid exposure to heat sources, as tetrazoles are thermally sensitive .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 7-methyl-5H-pyrrolo[1,2-<i>d</i>]tetrazole?

  • Methodology : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model HOMO-LUMO gaps, absorption spectra, and charge-transfer behavior. For example, benzobisoxazole analogs show deep-blue emission properties when optimized with aryl substituents . Apply these methods to predict the compound’s suitability in optoelectronic materials.

Q. What strategies enable the incorporation of 7-methyl-5H-pyrrolo[1,2-<i>d</i>]tetrazole into heterocyclic hybrids for pharmaceutical applications?

  • Methodology : Use cross-coupling reactions to fuse the pyrrolotetrazole core with bioactive scaffolds like pyrazoles or triazoles. For instance, compound 6 (a triazole-thiadiazine hybrid) was synthesized via reaction with monochloroacetic acid and sodium acetate . Monitor bioactivity changes via in silico ADMET profiling .

Q. How do substituents on the pyrrolotetrazole ring influence antioxidant or enzyme-inhibitory activity?

  • Methodology : Introduce electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at the 7-position. Compare antioxidant efficacy using DPPH/ABTS assays and correlate results with Hammett constants. Ethoxy or morpholino substituents may enhance solubility and binding affinity .

Q. Can laser-induced breakdown spectroscopy (LIBS) and Raman spectroscopy improve rapid identification of tetrazole derivatives?

  • Methodology : LIBS detects elemental composition (C/N ratios), while Raman identifies vibrational modes (e.g., tetrazole ring breathing at ~750 cm⁻¹). Combined with PCA-LDA analysis, these techniques achieve >95% classification accuracy for structurally similar tetrazoles .

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